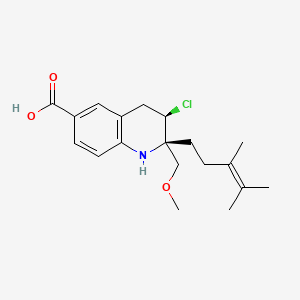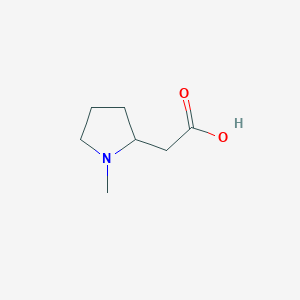
(1-Methylpyrrolidin-2-yl)acetic acid
Vue d'ensemble
Description
“(1-Methylpyrrolidin-2-yl)acetic acid” is a natural product found in Erythroxylum coca . It has a molecular formula of C7H13NO2 .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “(1-Methylpyrrolidin-2-yl)acetic acid”, can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “(1-Methylpyrrolidin-2-yl)acetic acid” is characterized by a five-membered pyrrolidine ring. The molecule has a molecular weight of 143.18 g/mol . Its InChI code is 1S/C7H13NO2/c1-8-4-2-3-6(8)5-7(9)10/h6H,2-5H2,1H3,(H,9,10) .Chemical Reactions Analysis
The pyrrolidine ring in “(1-Methylpyrrolidin-2-yl)acetic acid” can undergo various chemical reactions. For instance, the pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .Physical And Chemical Properties Analysis
“(1-Methylpyrrolidin-2-yl)acetic acid” has a molecular weight of 143.18 g/mol . It has a topological polar surface area of 40.5 Ų .Applications De Recherche Scientifique
Medicine
2-(1-Methylpyrrolidin-2-yl)acetic acid: is a compound that can be used in the development of new medications due to its pyrrolidine structure, which is a common motif in many biologically active molecules . Its potential for creating stereochemical complexity makes it valuable for pharmaceutical research, particularly in the design of drugs with specific chiral centers.
Agriculture
In agriculture, organic acids, including derivatives of pyrrolidine, play a crucial role in soil fertility and plant health . They are involved in the solubilization of minerals, biocontrol of phytopathogens, and can enhance nutrient cycling, which is vital for sustainable agriculture practices.
Material Science
2-(1-Methylpyrrolidin-2-yl)acetic acid: may contribute to material science by providing a scaffold for the development of new materials with specific properties . Its structural versatility allows for the exploration of new materials with potential applications in various industries.
Environmental Science
This compound’s derivatives could be significant in environmental science, particularly in the sustainable management of ecosystems. Organic acids are known to play a role in the detoxification of metals and residual pesticides, which is essential for environmental sustainability .
Biochemistry
In biochemistry, the pyrrolidine ring found in 2-(1-Methylpyrrolidin-2-yl)acetic acid is significant for its presence in various bioactive natural compounds . It can be used to study enzyme-substrate interactions and the development of biochemical assays.
Pharmacology
The pyrrolidine ring is a versatile scaffold in drug discovery, and its derivatives, including 2-(1-Methylpyrrolidin-2-yl)acetic acid , are used to obtain compounds for treating diseases . It’s particularly useful in the synthesis of novel compounds with various biological activities.
Analytical Chemistry
In analytical chemistry, 2-(1-Methylpyrrolidin-2-yl)acetic acid could be used as a standard or reagent in chromatographic analysis and other analytical methods to quantify or identify compounds with similar structures .
Chemical Engineering
This compound can be involved in the process design and optimization in chemical engineering. Its properties might influence the development of new synthesis pathways or the improvement of existing production processes .
Orientations Futures
The pyrrolidine ring, such as the one in “(1-Methylpyrrolidin-2-yl)acetic acid”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Propriétés
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-4-2-3-6(8)5-7(9)10/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGHBXNTZFIOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylpyrrolidin-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4aR,5aS,8aR,13aS,15aS,15bR)-3-hydroxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B1255944.png)
![5-(phenylcarbonyl)-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B1255946.png)
![(R) 5-Bromo-N-[1-(4-fluoro-benzyl)-pyrrolidin-2-ylmethyl]-2,3-dimethoxy-benzamide](/img/structure/B1255947.png)
![8-chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid, 2-[2,2-difluoro-3-hydroxy-1-oxo-3-(2-pyridinyl)propyl]hydrazide](/img/structure/B1255949.png)
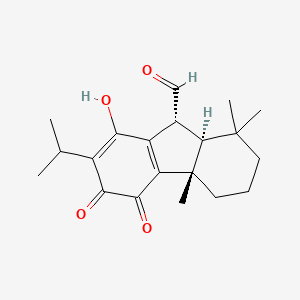
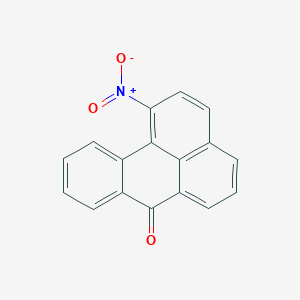

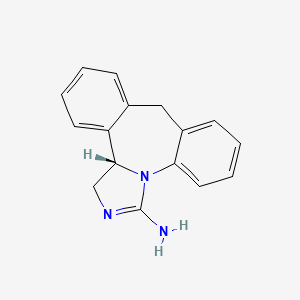
![2-[3-(1-Piperidinyl)propyl]-8,8-dipropyl-2-azaspiro[4.5]decane dihydrochloride](/img/structure/B1255958.png)
![[4-(Diphenylmethyl)-1-piperazinyl]-(5-methyl-4-nitro-3-isoxazolyl)methanone](/img/structure/B1255961.png)
